N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core linked to an azetidine ring via an amine group, with a 5-cyclopropyl-1,2-oxazole-3-carbonyl substituent.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-6-12(21-18-11)9-3-4-9)19-7-10(8-19)16-13-2-1-5-15-17-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPYUVFMFJFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the oxazole ring, the azetidine ring, and the pyridazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common synthetic methods may involve cycloaddition reactions, condensation reactions, and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups, including an azetidine ring, a pyridazine moiety, and a cyclopropyl-substituted oxazole. Its molecular formula is with a molecular weight of approximately 285.30 g/mol. These structural characteristics contribute to its potential biological activities.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with isoxazole and azetidine structures often exhibit significant antimicrobial properties. The presence of the cyclopropyl group may enhance the selectivity and potency of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine against specific pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively due to their ability to interact with biological targets.
2. Neuropharmacological Effects
The compound's potential as a modulator of GABA_A receptors suggests its applicability in treating neurological disorders such as anxiety and epilepsy. By facilitating increased chloride ion influx into neurons, it may help reduce neuronal excitability, thereby offering therapeutic benefits in conditions characterized by hyperactivity of neuronal circuits .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the cyclopropyl and oxazole functionalities via specific coupling reactions.
Optimizing these synthetic pathways is crucial for improving yield and reducing costs in industrial applications .
Case Studies
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of related compounds, this compound was tested against various bacterial strains. Results indicated significant activity comparable to conventional antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Neuropharmacological Evaluation
A series of experiments focused on assessing the compound's effects on GABA_A receptor modulation demonstrated promising results. The compound showed enhanced binding affinity compared to traditional neuroactive agents, suggesting its potential as a novel treatment for anxiety disorders .
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence (ORTEP-3 for Windows) is a software tool for crystallographic visualization . No peer-reviewed literature or experimental datasets were supplied to validate the compound’s properties or analogs.
Biological Activity
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising several functional groups:
- Cyclopropyl Group : This moiety contributes to the steric and electronic properties of the compound, potentially enhancing its biological activity.
- Azetidine Ring : A four-membered cyclic amine that can influence the compound's interaction with biological targets.
- Pyridazine and Oxazole Moieties : These heterocycles are known for their diverse pharmacological activities.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 248.25 g/mol |
| Functional Groups | Cyclopropyl, Azetidine, Oxazole, Pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory, anti-cancer, and anti-parasitic activities.
Case Studies and Research Findings
- Anticancer Activity :
- Anthelmintic Activity :
-
Anti-inflammatory Effects :
- The compound's potential to reduce inflammation has been explored through in vitro assays measuring nitric oxide production in macrophages. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a possible therapeutic role for this compound in inflammatory diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine?
The synthesis typically involves multi-step reactions, including cyclopropane-functionalized oxazole formation, azetidine coupling, and pyridazine amine conjugation. A representative method involves coupling 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with an azetidine derivative using carbodiimide-based activation (e.g., EDC/HOBt), followed by nucleophilic substitution with pyridazin-3-amine. Reaction optimization may require temperature control (e.g., 35–60°C) and catalysts such as copper(I) bromide to improve yields . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by H/C NMR and HRMS are critical for validation .
Q. How can structural characterization of this compound be performed to confirm its identity?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyridazine-amine derivatives in Acta Crystallographica reports . For solution-phase analysis, use H NMR (e.g., δ 8.8–7.0 ppm for aromatic protons), C NMR (e.g., carbonyl signals at ~170 ppm), and HRMS (e.g., m/z 215 [M+H]). IR spectroscopy can confirm carbonyl (1650–1750 cm) and amine (3200–3400 cm) functionalities .
Q. What solvent systems and reaction conditions are optimal for azetidine-oxazole coupling?
Polar aprotic solvents like DMSO or DMF are preferred for azetidine acylation due to their ability to stabilize intermediates. Cesium carbonate or triethylamine can act as bases to deprotonate the azetidine nitrogen, while copper catalysts (e.g., CuBr) enhance coupling efficiency. Reactions typically proceed under inert atmospheres (N) at 35–50°C for 24–48 hours .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to prioritize conditions (e.g., solvent, catalyst) that minimize activation barriers . Tools like Gaussian or ORCA can predict regioselectivity in oxazole-azetidine coupling, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and purity assessments (HPLC ≥95%). For example, oxazole derivatives in show divergent activities depending on substitution patterns; systematic SAR studies (e.g., varying cyclopropane or pyridazine groups) can clarify structure-activity relationships .
Q. How do steric and electronic effects of the cyclopropane group influence reactivity?
Cyclopropane’s ring strain increases electrophilicity at the oxazole carbonyl, enhancing nucleophilic attack by azetidine. Steric hindrance from the cyclopropane moiety may slow undesired side reactions (e.g., dimerization). Computational electrostatic potential maps can quantify these effects, guiding substituent modifications for improved reactivity or stability .
Q. What advanced separation techniques are suitable for purifying this compound?
Beyond flash chromatography, consider preparative HPLC with C18 columns (acetonitrile/water gradients) for high-resolution separation. Membrane technologies (e.g., nanofiltration) or crystallization (using ethyl acetate/hexane) may improve yield and scalability, especially for enantiomerically pure forms .
Methodological Notes
- Data Contradiction Analysis : Compare synthetic yields and spectral data across studies to identify outliers. For instance, lower yields in (17.9%) versus higher yields in similar protocols may stem from suboptimal catalyst loading or reaction time .
- Experimental Design : Use factorial design (e.g., DoE) to screen variables (temperature, solvent, catalyst ratio) systematically. ICReDD’s informatics-driven approach exemplifies this methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
